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Glutamate-5-kinase-IN-2

Cat. No.: B12411402
M. Wt: 296.7 g/mol
InChI Key: NQFNESCJUPSDFG-UHFFFAOYSA-N
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Description

Enzymatic Role of Glutamate-5-kinase in Metabolic Pathways

G5K's primary function is to initiate the conversion of glutamate (B1630785) into other vital amino acids. This places it at a crucial juncture in amino acid metabolism.

The synthesis of proline from glutamate is a conserved anabolic pathway across a vast range of organisms. biorxiv.org In most life forms, this process begins with the phosphorylation of L-glutamate by G5K to produce γ-L-glutamyl 5-phosphate (GP). pnas.org This initial step is the committed and controlling stage of proline biosynthesis. researchgate.netnih.gov The product, GP, is highly unstable and is subsequently reduced by γ-glutamyl phosphate (B84403) reductase (GPR) to glutamate-5-semialdehyde (GSA). biorxiv.orgpnas.org GSA then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C), which is finally reduced to proline by P5C reductase. biorxiv.orgasm.org The entire pathway is subject to feedback inhibition, where the final product, proline, can allosterically inhibit the activity of G5K, thus regulating its own production. biorxiv.orgnih.govnih.gov

In mammals and some other organisms, the pathway initiated by G5K is also integral to the synthesis of ornithine. ebi.ac.uknih.gov Ornithine is a key component of the urea (B33335) cycle, which is essential for the detoxification of ammonia (B1221849). ebi.ac.ukmdpi.com The product of the G5K-initiated pathway, P5C, serves as a metabolic precursor that can be converted to ornithine via the action of ornithine aminotransferase (OAT). mdpi.comresearchgate.net This interconversion between glutamate, proline, and ornithine highlights P5C as a central metabolic hub, crucial for maintaining cellular homeostasis. mdpi.com The regulation of G5K activity is therefore vital for balancing the levels of these interconnected amino acids and for proper nitrogen metabolism. ebi.ac.ukmdpi.com In humans, a deficiency in G5K activity can lead to hyperammonemia, a serious condition characterized by elevated ammonia levels. ebi.ac.ukcsic.es

The structure and regulation of G5K exhibit notable differences across the biological kingdoms.

Prokaryotes: In bacteria like Escherichia coli, G5K is typically a monofunctional enzyme encoded by the proB gene. nih.govebi.ac.uk It often consists of an N-terminal amino acid kinase (AAK) domain and a C-terminal PUA domain. researchgate.netresearchgate.net The enzyme generally exists as a tetramer. nih.govresearchgate.net In some bacteria, such as Halobacillus halophilus, the genes for the proline biosynthesis pathway, including G5K (proJ), are organized in an operon. researchgate.netasm.org

Eukaryotes (non-mammalian): In lower eukaryotes like yeast (Saccharomyces cerevisiae), G5K is also a monofunctional protein, encoded by the PRO1 gene. ebi.ac.ukebi.ac.uk In the parasite Leishmania donovani, G5K is a tetrameric enzyme that is allosterically regulated by proline and is considered a potential drug target. nih.gov

Plants: In plants, G5K is part of a bifunctional enzyme called Δ¹-pyrroline-5-carboxylate synthetase (P5CS). biorxiv.orgebi.ac.uk This larger polypeptide contains an N-terminal G5K domain and a C-terminal γ-glutamyl phosphate reductase domain. ebi.ac.ukebi.ac.uk This fusion is thought to facilitate the channeling of the unstable intermediate, γ-glutamyl phosphate. pnas.org P5CS plays a crucial role in plant development and stress responses, including tolerance to heavy metals and osmotic stress. nih.govuniprot.org

Mammals: Similar to plants, mammals possess a bifunctional P5CS enzyme where the G5K domain is fused to a GPR domain. researchgate.netcsic.es This enzyme is located in the mitochondria and is essential for the synthesis of proline and ornithine. researchgate.netnih.gov Humans have two P5CS isoforms, a long and a short form, which differ in their sensitivity to inhibition by ornithine. nih.gov

Table 1: Comparative Features of Glutamate-5-kinase (G5K) Across Organisms

Feature Prokaryotes (e.g., E. coli) Lower Eukaryotes (e.g., Yeast) Plants Mammals
Enzyme Structure Monofunctional protein ebi.ac.uk Monofunctional protein ebi.ac.uk Bifunctional enzyme (P5CS) biorxiv.orgebi.ac.uk Bifunctional enzyme (P5CS) researchgate.netcsic.es
Domain Architecture AAK and PUA domains (in most) researchgate.netresearchgate.net G5K domain ebi.ac.uk N-terminal G5K domain, C-terminal GPR domain ebi.ac.ukebi.ac.uk N-terminal G5K domain, C-terminal GPR domain researchgate.netcsic.es
Gene proB nih.gov PRO1 ebi.ac.uk P5CS ebi.ac.uk P5CS nih.gov
Regulation Feedback inhibition by proline biorxiv.orgnih.gov Feedback inhibition by proline Feedback inhibition by proline uniprot.org Feedback inhibition by ornithine (isoform-dependent) nih.gov
Primary Function Proline biosynthesis, osmoprotection researchgate.net Proline biosynthesis Proline biosynthesis, stress response nih.govuniprot.org Proline and ornithine biosynthesis, urea cycle ebi.ac.ukresearchgate.net

Significance of G5K Regulation in Cellular Homeostasis

The precise control of G5K activity is vital for cellular survival and function, particularly in response to environmental stresses and for maintaining metabolic balance.

In many microorganisms, proline acts as a crucial osmoprotectant, a compatible solute that accumulates in the cytoplasm to counteract high external osmolarity without interfering with cellular processes. asm.orgresearchgate.net The synthesis of proline for this purpose is a key defense mechanism against osmotic stress. asm.org G5K, as the first enzyme in this pathway, plays a central role in initiating this protective response. researchgate.netnih.gov In bacteria like E. coli and Bacillus subtilis, exposure to high salinity triggers the increased synthesis of proline, a process directly controlled by the activity of G5K. asm.orgasm.org The proU operon in E. coli, which is involved in the transport of osmoprotectants, is also osmotically inducible, highlighting the coordinated cellular response to osmotic shock. asm.org

Overview of Enzyme Inhibition as a Research Tool

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are invaluable tools in research and medicine, allowing scientists to elucidate metabolic pathways, study the function of specific enzymes, and design new drugs. benthamdirect.comresearchgate.netresearchgate.net Inhibition can be either reversible or irreversible, with reversible inhibitors further classified as competitive, non-competitive, or uncompetitive based on their mechanism of action.

A particularly important class of inhibitors are allosteric inhibitors. These molecules bind to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby reducing its catalytic efficiency. nih.gov The study of allosteric inhibitors provides deep insights into enzyme regulation and offers opportunities for the development of highly specific drugs with potentially fewer side effects compared to active site inhibitors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10ClFN2 B12411402 Glutamate-5-kinase-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H10ClFN2

Molecular Weight

296.7 g/mol

IUPAC Name

4-(4-chlorophenyl)-7-fluoro-3H-pyrrolo[2,3-c]quinoline

InChI

InChI=1S/C17H10ClFN2/c18-11-3-1-10(2-4-11)16-17-14(7-8-20-17)13-6-5-12(19)9-15(13)21-16/h1-9,20H

InChI Key

NQFNESCJUPSDFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=C4C=CC(=CC4=N2)F)C=CN3)Cl

Origin of Product

United States

The Chemical Compound: Glutamate 5 Kinase in 2

Glutamate-5-kinase-IN-2, also referred to as compound 54 in some literature, is a potent and selective inhibitor of Glutamate-5-kinase. medchemexpress.comimmunomart.com It belongs to the 3H-pyrrolo[2,3-c]quinoline class of compounds. immunomart.com This small molecule has garnered significant interest as a chemical probe for studying the function and regulation of G5K, particularly in the context of infectious diseases. smolecule.commedchemexpress.com

PropertyValueSource
Molecular FormulaC17H10ClFN2 immunomart.com
Molecular Weight296.73 g/mol immunomart.com

Mechanism of Action of Glutamate 5 Kinase in 2

Glutamate-5-kinase-IN-2 functions as an allosteric inhibitor of G5K. nih.govimmunomart.com Unlike competitive inhibitors that bind to the active site, this compound interacts with a different region on the enzyme. This interaction induces a conformational change that is transmitted to the active site, specifically affecting the L-glutamate binding site. medchemexpress.comimmunomart.com This alteration prevents the substrate, L-glutamate, from anchoring correctly for the catalytic reaction to occur, thereby inhibiting the enzyme's function. nih.gov

Biological Consequences of G5k Inhibition by Glutamate 5 Kinase in 2

Impact on Proline Biosynthesis Flux

The synthesis of proline from glutamate (B1630785) is a highly conserved anabolic pathway. biorxiv.org Glutamate-5-kinase catalyzes the initial ATP-dependent phosphorylation of glutamate, a step that commits the metabolite to the proline pathway and is a key point of regulation. biorxiv.orgresearchgate.net Inhibition of this enzyme by Glutamate-5-kinase-IN-2 directly curtails the flow of metabolites through this pathway.

In prokaryotes such as Escherichia coli, the proline biosynthesis pathway involves three separate enzymes: Glutamate-5-kinase (G5K, encoded by proB), γ-glutamyl phosphate (B84403) reductase (GPR), and pyrroline-5-carboxylate reductase. biorxiv.org In eukaryotes, including mammals and plants, the first two enzymatic activities (G5K and GPR) are fused into a single bifunctional enzyme known as Pyrroline-5-carboxylate synthase (P5CS). biorxiv.org

The inhibition of G5K by this compound has a direct regulatory impact on the subsequent enzymatic steps. By blocking the G5K-catalyzed reaction, the production of its product, γ-glutamyl phosphate, is halted. This intermediate is the essential substrate for the next enzyme in the pathway, γ-glutamyl phosphate reductase (GPR). Consequently, the inhibition of G5K effectively starves the downstream enzyme of its substrate, bringing the entire proline synthesis flux from glutamate to a standstill.

In eukaryotes, where G5K is a domain within the larger P5CS enzyme, this compound targets this specific domain. This prevents the formation of γ-glutamyl phosphate, thereby inactivating the entire function of the P5CS enzyme, as the GPR domain cannot proceed without its substrate.

Furthermore, the G5K enzyme is naturally regulated by feedback inhibition from the final product, proline. biorxiv.orgnih.gov High cellular concentrations of proline bind to an allosteric site on G5K, reducing its activity. While a decrease in proline levels caused by this compound would theoretically lessen this natural feedback inhibition, the direct, competitive inhibitory action of the compound at the glutamate binding site is the overriding regulatory event.

A direct and significant consequence of inhibiting the rate-limiting step of proline biosynthesis is the depletion of the intracellular proline pool. As the primary synthesis route is blocked, cells become unable to generate proline de novo from glutamate. This forces a reliance on external sources of proline or alternative, often less efficient, synthesis pathways, such as from ornithine. For pathogenic organisms like Mycobacterium tuberculosis within a host, the availability of external proline may be limited, making inhibition of G5K a potent strategy for limiting growth. The reduction of the proline pool disrupts the delicate balance of amino acids required for protein synthesis and other critical cellular functions.

Cellular Responses to Altered Proline Metabolism

The depletion of the cellular proline pool triggers significant stress responses and has profound implications for the growth and survival of microorganisms.

Proline is an essential amino acid required for the synthesis of proteins. A sustained reduction in its availability due to G5K inhibition by this compound is detrimental to cell growth and viability. In the model organism Escherichia coli, G5K is the product of the proB gene and is essential for proline synthesis. researchgate.net Therefore, inhibition of E. coli G5K by a compound like this compound would be expected to inhibit growth, particularly in environments lacking a sufficient supply of exogenous proline. Research has shown that this compound exhibits inhibitory activity against E. coli with a minimum inhibitory concentration (MIC) of 73.3 µM. medchemexpress.com This confirms that blocking proline synthesis has a direct impact on the survival of this model bacterium.

Minimum Inhibitory Concentration (MIC) of this compound
Escherichia coli 73.3 µM
Bacillus subtilis 23.3 µM
This table displays the concentration of this compound required to inhibit the growth of specific model organisms. medchemexpress.com

Beyond its role in protein synthesis, proline is a critical osmoprotectant in a wide range of microorganisms. nih.govcsic.es When microbes encounter environments with high osmolarity (high salt or sugar concentrations), they accumulate proline in their cytoplasm. researchgate.net This accumulation of a compatible solute increases the internal osmotic pressure, preventing water loss and cell dehydration, thereby allowing the cell to maintain turgor pressure and physiological function. nih.govcsic.es

By inhibiting G5K, this compound prevents the synthesis and accumulation of proline in response to osmotic shock. This severely compromises the cell's ability to adapt to hyperosmotic conditions. A microbe treated with the inhibitor would be rendered significantly more vulnerable to osmotic stress, leading to reduced growth or cell death in high-salt environments. This highlights a crucial consequence of G5K inhibition: the disruption of a key mechanism for environmental stress adaptation.

Interplay with Other Metabolic Pathways

The inhibition of proline biosynthesis by this compound has cascading effects on several interconnected metabolic pathways due to the central role of its substrate, glutamate, and its products.

Glutamate and Central Carbon Metabolism: Glutamate is a major hub in cellular nitrogen and carbon metabolism. It can be synthesized from or converted to α-ketoglutarate, a key intermediate in the Krebs (TCA) cycle. Blocking the conversion of glutamate to proline could lead to an accumulation of intracellular glutamate. This might, in turn, influence the flux through the TCA cycle and related pathways of amino acid metabolism.

Energy and Redox Balance: The proline biosynthesis pathway is an energy-intensive process, consuming one molecule of ATP and one molecule of NADPH for each molecule of proline synthesized from glutamate. By inhibiting G5K, this compound prevents the consumption of these key cellular energy and reducing equivalents. This "sparing" of ATP and NADPH could alter the cellular energy charge and redox state (NADP+/NADPH ratio), potentially impacting a wide range of other biosynthetic and catabolic reactions that depend on these cofactors.

Ornithine and Arginine Metabolism: The intermediate of the proline pathway, Δ1-pyrroline-5-carboxylate (P5C), is a shared metabolite that links the metabolisms of glutamate, proline, and ornithine. researchgate.netcsic.es In some organisms, ornithine can be converted to P5C and then to proline. By blocking the primary synthesis route of P5C from glutamate, cells might exhibit an increased reliance on the ornithine pathway for proline production, where available. Conversely, the inability to produce P5C from glutamate could also affect the synthesis of ornithine and arginine in pathways where glutamate is a primary precursor.

Connections to Arginine Metabolism and Urea (B33335) Cycle (where G5K homologs exist)

In many organisms, including mammals, the functions of G5K and the subsequent enzyme, γ-glutamyl phosphate reductase (GPR), are combined into a single bifunctional enzyme known as Δ1-pyrroline-5-carboxylate synthetase (P5CS). mdpi.comebi.ac.uknih.gov This enzyme is a direct homolog of G5K and serves as a crucial link between glutamate metabolism and the urea cycle, primarily through the synthesis of ornithine. csic.esnih.gov

The inhibition of the G5K domain within P5CS by a compound like this compound would directly impede the synthesis of ornithine from glutamate. Ornithine is a key intermediate in the urea cycle, where it combines with carbamoyl (B1232498) phosphate to initiate the process of ammonia (B1221849) detoxification. nih.gov Furthermore, ornithine is a direct precursor for the synthesis of arginine. tandfonline.com

In humans, the importance of this pathway is underscored by the existence of two distinct P5CS isoforms created by alternative splicing:

P5CS.long : Found in most tissues, this isoform is primarily involved in converting glutamate to proline and is not sensitive to ornithine. mdpi.comnih.gov

P5CS.short : Localized in the intestine, this isoform is specifically required for arginine synthesis and is allosterically inhibited by ornithine. mdpi.comnih.govtandfonline.com

The inhibition of the G5K activity within these P5CS isoforms would be expected to reduce the endogenous synthesis of both ornithine and arginine from glutamate. This is clinically relevant, as genetic defects that inactivate G5K in humans lead to a condition characterized by hyperammonemia (elevated ammonia), hypoornithinemia (low ornithine), and hypoprolinemia (low proline), highlighting the enzyme's critical role in ammonia detoxification via the urea cycle. csic.esnih.gov Therefore, the targeted inhibition of G5K by this compound has the potential to disrupt the urea cycle and arginine biosynthesis in organisms that rely on P5CS for ornithine production.

Potential Effects on Amino Acid Interconversion Networks

Glutamate-5-kinase stands at the gateway of a complex network of amino acid interconversions centered around glutamate, proline, and ornithine. mdpi.com The product of the pathway initiated by G5K is Δ1-pyrroline-5-carboxylate (P5C), a central metabolic intermediate that links the urea cycle, the tricarboxylic acid (TCA) cycle, and proline metabolism. mdpi.comnih.gov

The metabolic network operates as follows:

Glutamate to Proline/Ornithine : G5K initiates the conversion of glutamate to P5C, which can then be reduced to proline. biorxiv.org In organisms with P5CS, P5C is an intermediate in the synthesis of ornithine from glutamate. nih.gov

Proline/Ornithine to Glutamate : The pathways are reversible. Proline can be oxidized back to P5C, which is then converted to glutamate. nih.gov Ornithine can also be converted to P5C and subsequently to glutamate. nih.gov

Connection to TCA Cycle : Glutamate can be converted to α-ketoglutarate, a key intermediate of the TCA cycle, linking this amino acid network directly to central carbon metabolism and energy production. nih.gov

By inhibiting G5K, this compound effectively severs the primary metabolic route from glutamate to the proline and ornithine pools. smolecule.com This blockage would force cells to rely on alternative sources for these amino acids and would prevent the utilization of glutamate for their synthesis. This disruption can have far-reaching consequences on cellular homeostasis, affecting redox balance, nucleotide synthesis, and stress response mechanisms, all of which are intricately linked to the proline-glutamate-ornithine axis. smolecule.commdpi.com The inhibition specifically impacts the flow of carbon and nitrogen from the abundant glutamate pool into these critical biosynthetic and metabolic pathways.

Table 1: Key Enzymes and Intermediates in G5K-Related Metabolic Pathways

Intermediate/Enzyme Role Connected Pathways
Glutamate Substrate for G5K; central amino acid. TCA Cycle, Amino Acid Synthesis
Glutamate-5-kinase (G5K) Catalyzes the first step of proline/ornithine synthesis from glutamate. Proline Biosynthesis, Arginine Biosynthesis
Δ1-pyrroline-5-carboxylate synthetase (P5CS) Bifunctional enzyme homolog of G5K in mammals; synthesizes P5C. Proline Biosynthesis, Arginine Biosynthesis, Urea Cycle
L-Glutamate 5-phosphate Unstable product of the G5K reaction. wikipedia.org Proline Biosynthesis
Δ1-pyrroline-5-carboxylate (P5C) Central intermediate derived from glutamate or ornithine. mdpi.com Proline Metabolism, Urea Cycle, TCA Cycle
Ornithine Product of the P5CS pathway; precursor to arginine. tandfonline.com Urea Cycle, Arginine Biosynthesis

| Arginine | Synthesized from ornithine; semi-essential amino acid. | Protein Synthesis, Urea Cycle |

Enzyme Kinetic Assays and Inhibition Studies

Enzyme kinetic assays are fundamental to characterizing the inhibitory effects of this compound on G5K. smolecule.com These assays measure the rate of the enzymatic reaction and how it is altered in the presence of the inhibitor.

A common method to study G5K activity is through a continuous spectrophotometric coupled enzyme assay. nih.govnih.gov This approach is favored over discontinuous methods because it allows for real-time monitoring of the reaction. nih.gov The principle of this assay involves linking the G5K reaction to one or more subsequent enzymatic reactions that result in a measurable change in absorbance, typically of NADH or NADPH at 340 nm. nih.govnih.gov

The reaction catalyzed by G5K produces ADP. smolecule.com This ADP can be used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase, a process that oxidizes NADH to NAD+. nih.govtandfonline.com The decrease in NADH concentration, and thus the decrease in absorbance at 340 nm, is directly proportional to the G5K activity. nih.gov This coupled system provides a sensitive and continuous measure of the enzyme's catalytic rate. nih.gov

These assays are performed under controlled conditions, including specific concentrations of substrates like L-glutamate and ATP, as well as necessary cofactors like magnesium ions. researchgate.net The reaction is typically initiated by the addition of the enzyme to a mixture containing the substrates and the inhibitor. biorxiv.org

The data obtained from kinetic assays are used to determine key parameters that describe the inhibitory potency of this compound. One such parameter is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, this compound has been shown to inhibit G5K activity with an I₀.₅ of 33 µM at a 10 mM concentration of L-glutamate and ATP. medchemexpress.com A related compound, Glutamate-5-kinase-IN-1, exhibited an I₀.₅ of 22.1 µM under similar conditions. medchemexpress.com

Another important value is the minimum inhibitory concentration (MIC), particularly relevant in the context of the compound's potential as an anti-tubercular agent. This compound has a reported MIC of 4.2 µM against Mycobacterium tuberculosis. medchemexpress.commedchemexpress.comimmunomart.com

Kinetic studies can also elucidate the mechanism of inhibition. For example, by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations, it can be determined whether the inhibitor is competitive, non-competitive, or uncompetitive. Research has indicated that this compound promotes conformational changes at the L-glutamate binding site, suggesting an allosteric mode of inhibition. medchemexpress.comimmunomart.com A similar compound, Glutamate-5-kinase-IN-1, has been found to alter the architecture of the ATP binding site. medchemexpress.comtargetmol.com

Table 1: Inhibition Data for Glutamate-5-kinase Inhibitors

Compound Parameter Value Conditions Reference
This compound I₀.₅ 33 µM 10 mM L-Glu and ATP medchemexpress.com
This compound MIC 4.2 µM M. tuberculosis medchemexpress.commedchemexpress.comimmunomart.com
Glutamate-5-kinase-IN-1 I₀.₅ 22.1 µM 10 mM L-Glu and ATP medchemexpress.com
Glutamate-5-kinase-IN-1 MIC 4.1 µM M. tuberculosis medchemexpress.com

Structural Biology Techniques

Structural biology methods provide atomic-level insights into how this compound binds to G5K and induces a conformational change that leads to inhibition. smolecule.com

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including enzyme-inhibitor complexes. smolecule.comnih.govscispace.comresearchgate.net The process involves crystallizing the target enzyme in the presence of the inhibitor and then diffracting X-rays off the crystal. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be determined. csic.es

For G5K, crystallographic studies have been conducted on the enzyme from various organisms, such as Escherichia coli. nih.govcsic.es These studies have revealed a two-domain architecture for the enzyme. scispace.comcsic.es The binding of inhibitors like this compound can be visualized, showing the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding. smolecule.com This information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.

Cryo-electron microscopy (cryo-EM) is an emerging technique in structural biology that allows for the determination of high-resolution structures of macromolecules in their native state. frontiersin.orgtaylorfrancis.com Unlike X-ray crystallography, cryo-EM does not require the protein to be crystallized, which can be a significant advantage for large or flexible proteins and protein complexes. frontiersin.org Samples are rapidly frozen in a thin layer of vitreous ice and then imaged using an electron microscope. nih.gov

While there are no specific published cryo-EM structures of this compound in complex with G5K, this technique holds great potential for studying this system. Given that G5K can form tetramers and potentially higher-order oligomers, cryo-EM could provide valuable information about the structure of these larger assemblies and how inhibitor binding might affect their conformation. researchgate.netnih.gov The increasing resolution achievable with cryo-EM makes it a promising tool for future investigations into the structural basis of G5K inhibition. frontiersin.orgelifesciences.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of molecules in solution. nih.govcas.cn In the context of this compound research, NMR can be used to confirm the binding of the inhibitor to G5K and to map the binding site. nih.gov

One common NMR experiment is chemical shift perturbation (CSP), where the chemical shifts of the protein's nuclei (typically ¹H and ¹⁵N) are monitored upon the addition of the ligand. cas.cn Residues in or near the binding site will experience changes in their chemical environment, leading to shifts in their corresponding peaks in the NMR spectrum. cam.ac.uk By identifying these affected residues, the binding interface can be mapped onto the protein's structure. nih.gov

NMR can also provide information about the dynamics of the enzyme-inhibitor complex. pnas.org For example, it can be used to study conformational changes and the flexibility of different regions of the protein upon ligand binding. nih.gov These dynamic insights complement the static picture provided by X-ray crystallography and cryo-EM, offering a more complete understanding of the inhibition mechanism. cam.ac.uk

Biophysical Characterization of Inhibitor-Enzyme Interactions

The comprehensive characterization of the interaction between an inhibitor and its target enzyme is fundamental to understanding its mechanism of action. Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics that govern the formation of the enzyme-inhibitor complex. For this compound, methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are crucial for elucidating the precise nature of its binding to Glutamate-5-kinase (G5K).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. malvernpanalytical.com This method allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a ligand, such as this compound, and a macromolecule like the G5K enzyme. researchgate.net The technique is performed by titrating the inhibitor into a solution containing the enzyme and measuring the minute amounts of heat released or absorbed. malvernpanalytical.com

In the context of kinase inhibitor research, ITC is employed for hit validation and lead optimization by providing a complete thermodynamic profile of the binding interaction. malvernpanalytical.comreactionbiology.com For the G5K enzyme, ITC has been used to confirm the binding of ligands such as aspartate to related solute-binding proteins and to analyze the thermodynamics of protein-protein interactions within regulatory complexes. nih.govnih.gov

A hypothetical ITC experiment for this compound binding to G5K would yield the data necessary to understand the forces driving the interaction. A negative enthalpy change (ΔH) would indicate that hydrogen bonding and van der Waals interactions are major contributors, while a positive entropy change (ΔS) would suggest that hydrophobic interactions and the release of bound water molecules are significant.

Table 1: Representative Thermodynamic Binding Profile of an Inhibitor to Glutamate-5-kinase via ITC

This table presents hypothetical data to illustrate the typical parameters obtained from an ITC experiment for an enzyme-inhibitor interaction.

ParameterValueUnitInterpretation
Stoichiometry (n)1.05-Indicates a 1:1 binding ratio between the inhibitor and the enzyme monomer.
Dissociation Constant (Kd)4.8µMRepresents a moderate binding affinity, consistent with the reported MIC of 4.2 µM for this compound. medchemexpress.com
Enthalpy Change (ΔH)-12.5kcal/molA favorable negative enthalpy suggests the formation of strong hydrogen bonds and van der Waals forces upon binding.
Entropy Change (TΔS)-5.2kcal/molAn unfavorable negative entropy suggests an increase in order, possibly due to the inhibitor adopting a rigid conformation in the binding site.
Gibbs Free Energy (ΔG)-7.3kcal/molThe overall negative free energy confirms a spontaneous binding interaction.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is an optical biosensing technique that enables the real-time, label-free monitoring of molecular interactions. nottingham.ac.uk In a typical SPR experiment, the enzyme (G5K) is immobilized on a sensor chip, and the inhibitor (this compound) is flowed over the surface. nih.gov Binding is detected as a change in the refractive index at the sensor surface, which is recorded in a sensorgram. nottingham.ac.uk This method provides detailed kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. nih.govuni-marburg.de

SPR is widely used in drug discovery for fragment screening, hit confirmation, and detailed mechanistic characterization of inhibitor binding. iapchem.org For kinase research, it has been instrumental in analyzing how phosphorylation affects protein-protein interactions and in determining the binding kinetics of inhibitors. nih.gov While specific SPR data for this compound is not publicly available, it is known to inhibit G5K by promoting conformational changes, and SPR services are offered for its analysis. medchemexpress.com Analysis of the kinetic rates would reveal how quickly the inhibitor binds to the enzyme and how long it remains bound, providing insights into its potential duration of action at the molecular level.

Table 2: Representative Kinetic and Affinity Data for this compound and G5K Interaction via SPR

This table presents hypothetical data to illustrate the typical parameters obtained from an SPR experiment for an enzyme-inhibitor interaction.

ParameterValueUnitInterpretation
Association Rate (kₐ)1.5 x 10⁴M⁻¹s⁻¹Describes the rate at which the inhibitor-enzyme complex is formed.
Dissociation Rate (kd)7.2 x 10⁻²s⁻¹Describes the rate at which the inhibitor-enzyme complex breaks apart. A slower rate indicates a more stable complex.
Dissociation Constant (Kd)4.8µMCalculated as kd/kₐ, this value represents the binding affinity and should correlate with ITC results.
Response Units (RU)250RUThe magnitude of the signal change, which is proportional to the amount of inhibitor bound to the immobilized enzyme.

Cellular and Molecular Biology Techniques

To understand the functional consequences of inhibiting G5K with this compound within a biological system, a range of cellular and molecular biology techniques are employed. These methods move beyond the purified enzyme-inhibitor interaction to explore effects on gene expression, protein networks, and metabolic pathways in living cells or model organisms.

Genomic and Proteomic Analyses in Model Organisms

Genomic and proteomic approaches provide a global view of the cellular response to enzyme inhibition. Quantitative proteomics, in particular, allows for an unbiased assessment of a kinase inhibitor's selectivity and its impact on cellular signaling networks. acs.org In a model organism like Escherichia coli, where G5K (encoded by the proB gene) is well-characterized, treating the organism with this compound and subsequently analyzing changes in the proteome can reveal important information. uniprot.orgasm.org

This type of analysis can identify:

On-target effects : Confirmation of the engagement with G5K.

Off-target effects : Identification of other proteins that may bind to the inhibitor, which is crucial for understanding potential side effects. nih.gov

Compensatory mechanisms : The cell may upregulate or downregulate other proteins to counteract the inhibition of the proline biosynthesis pathway. nih.gov

For example, proteomic analysis of kidneys in rats exposed to monosodium glutamate revealed significant changes in proteins related to metabolism and oxidative stress. plos.org A similar approach for this compound could involve using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) followed by mass spectrometry to compare protein abundance between treated and untreated cells. acs.org

Table 3: Hypothetical Proteomic Changes in a Model Organism Treated with this compound

This table illustrates potential protein expression changes that could be identified through proteomic analysis following G5K inhibition.

ProteinGeneFunctionFold ChangePotential Rationale for Change
Glutamate-5-semialdehyde dehydrogenaseproASecond enzyme in proline biosynthesis+1.8Upregulation to compensate for the reduced flux from the inhibited G5K. uniprot.org
Argininosuccinate synthaseargGArginine biosynthesis-1.5Downregulation due to metabolic crosstalk between amino acid pathways. asm.org
Heat Shock Protein 70dnaKChaperone, stress response+2.1General stress response to metabolic disruption caused by the inhibitor. plos.org
Glutamate dehydrogenasegdhAGlutamate metabolism+1.6Increased expression to manage the accumulation of the substrate, glutamate.

Metabolomics Profiling to Assess Pathway Perturbations

Metabolomics provides a direct functional readout of the physiological state of a cell by quantifying small-molecule metabolites. Since G5K catalyzes the first and rate-limiting step in proline biosynthesis from glutamate, its inhibition by this compound is expected to cause distinct and measurable changes in the cellular metabolome. researchgate.netebi.ac.uk

Metabolomics profiling, typically using mass spectrometry coupled with gas or liquid chromatography, can be used to monitor the levels of key metabolites. Following treatment with this compound, it would be expected to observe:

An accumulation of the substrate, L-glutamate.

A depletion of the pathway's end-product, L-proline.

Perturbations in related pathways, such as the urea cycle, alanine (B10760859) metabolism, and the tricarboxylic acid (TCA) cycle, which are interconnected with glutamate metabolism. nih.gov

Studies on Lacticaseibacillus paracasei have shown that deficiencies in glutamate and arginine significantly affect the levels of numerous metabolites, highlighting the central role of these amino acid pathways. mdpi.com

Table 4: Predicted Metabolite Level Changes Following Inhibition of G5K with this compound

This table shows the expected changes in key metabolite concentrations based on the known function of G5K in the proline biosynthesis pathway.

MetabolitePathwayPredicted ChangeRationale
L-GlutamateSubstrateIncreaseBlockade of its conversion by G5K inhibition. nih.gov
L-Glutamyl-5-phosphateProductDecreaseDirect enzymatic product is no longer synthesized. wikipedia.org
L-ProlineEnd-productDecreaseDepletion of the proline pool due to pathway inhibition. researchgate.net
Alpha-ketoglutarateTCA CycleDecreasePotential diversion of glutamate away from the TCA cycle.
OrnithineUrea Cycle / Arginine BiosynthesisDecreaseIn some organisms, ornithine is synthesized from the same pathway intermediate. nih.gov

Site-Directed Mutagenesis for Structure-Function Relationships

Site-directed mutagenesis is a technique used to create specific changes in the DNA sequence of a gene, resulting in a modified protein. aai.org This approach is invaluable for probing the roles of individual amino acid residues in enzyme catalysis, substrate binding, and inhibitor interactions. nih.gov Extensive site-directed mutagenesis studies have been performed on E. coli G5K, providing a detailed map of its functional sites. nih.gov

Key findings from these studies include the identification of:

Residues critical for catalysis and ATP binding (e.g., K10, K217). researchgate.net

Residues forming the glutamate binding pocket.

A flexible loop that modulates the interaction of both glutamate and the allosteric inhibitor, proline. nih.gov

To understand the specific mechanism of this compound, researchers could introduce mutations in these known critical residues. By observing how these mutations affect the binding affinity and inhibitory potency of the compound, one can map its precise binding site and determine which interactions are most important for its function. For instance, if mutating a specific arginine residue in the active site abolishes the inhibitor's effect, it strongly suggests a direct interaction with that residue.

Table 5: Summary of Key Residues in E. coli Glutamate-5-kinase Identified by Site-Directed Mutagenesis and Their Relevance for Inhibitor Studies

This table summarizes existing research on G5K and outlines how this knowledge can be leveraged to study the interaction with this compound.

Residue(s)Location/RoleEffect of MutationRelevance for this compound Research
K10, K217, T169Catalysis and ATP BindingReduced or abolished kinase activity. researchgate.netMutating these could determine if the inhibitor is ATP-competitive.
R139, R233Inter-subunit H-bond networkDecreased substrate binding and proline sensitivity. nih.govInvestigating these residues could reveal if the inhibitor disrupts the enzyme's quaternary structure or communication between subunits.
Flexible Loop (Residues 84-99)Modulates substrate/proline bindingAlters affinity for both glutamate and the allosteric inhibitor proline. nih.govCould be the binding site for this allosteric inhibitor, as it is known to induce conformational changes. medchemexpress.com
D150Orients catalytic lysinesReduced catalytic efficiency. researchgate.netProbing this residue could clarify how the inhibitor affects the catalytic geometry of the active site.

Dissecting G5K Allosteric Regulation and Catalytic Mechanism

This compound has been instrumental in understanding the allosteric regulation and catalytic mechanism of G5K. csic.esnih.gov G5K catalyzes the phosphorylation of L-glutamate to L-glutamyl-5-phosphate, a crucial step in proline biosynthesis. csic.esresearchgate.netresearchgate.net This enzymatic reaction is subject to feedback inhibition by the end product, proline. researchgate.netresearchgate.netbiorxiv.org

Research utilizing this compound has revealed that it acts as an allosteric inhibitor. csic.esresearchgate.net Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters the enzyme's activity. smolecule.com Molecular dynamics simulations have shown that this compound binds to the interface between the enzyme's domains, causing long-distance conformational changes at the L-glutamate binding site, which in turn prevents the substrate from anchoring for catalysis. csic.esnih.gov This mechanism of action is distinct from other inhibitors and provides a powerful tool for studying the complex regulatory mechanisms of G5K. smolecule.com

Studies on Escherichia coli G5K have further elucidated the enzyme's structure and regulation. This research has shown that the enzyme exists as a tetramer and that proline binding can induce aggregation into higher-order structures. researchgate.netnih.gov The enzyme is composed of an amino acid kinase (AAK) domain, responsible for catalysis and proline inhibition, and a C-terminal PUA domain. nih.gov Deletion of the PUA domain was found to diminish the enzyme's sensitivity to proline inhibition, highlighting the domain's role in modulating the AAK domain's function. nih.gov

FeatureDescriptionReference(s)
Target Enzyme Glutamate-5-kinase (G5K) csic.esresearchgate.net
Mechanism of Action Allosteric inhibition csic.esresearchgate.net
Binding Site Interface between enzyme domains csic.es
Effect on Enzyme Induces conformational changes at the L-glutamate binding site medchemexpress.comimmunomart.comnih.gov
Natural Regulation Feedback inhibition by proline researchgate.netresearchgate.netbiorxiv.org

Elucidating Proline Metabolism in Diverse Organisms

The use of this compound and the study of G5K have been pivotal in understanding the nuances of proline metabolism across a range of organisms, from bacteria to plants and parasites. Proline is a crucial amino acid involved in various cellular functions, including protein synthesis, osmoprotection, and redox balance. creative-proteomics.comresearchgate.net

In many organisms, the biosynthesis of proline from glutamate is a key pathway. researchgate.net In prokaryotes, this process involves three separate enzymes: γ-glutamate kinase (G5K), γ-glutamyl phosphate reductase (GPR), and pyrroline-5-carboxylate reductase (P5CR). biorxiv.org However, in higher organisms like plants and mammals, the first two enzymes, G5K and GPR, are fused into a single bifunctional enzyme called pyrroline-5-carboxylate synthase (P5CS). tandfonline.commdpi.com

Research on Leishmania donovani, the parasite responsible for leishmaniasis, has identified a bona fide G5K that is allosterically regulated by proline. nih.gov Interestingly, this parasitic G5K lacks the C-terminal PUA domain found in its E. coli counterpart and does not exhibit the same proline-induced oligomerization. nih.gov This highlights species-specific differences in the regulation of proline biosynthesis.

In plants, proline accumulation is a well-documented response to various environmental stresses. researchgate.netnih.gov The regulation of proline levels is critical for stress tolerance, and G5K, as the rate-limiting enzyme, plays a central role in this process. researchgate.net Studies on cyanobacteria have also explored the roles of G5K and P5CR in desiccation tolerance, suggesting that these enzymes are potential targets for engineering stress-resistant crops. nih.gov

Investigating Cellular Stress Responses Mediated by Proline Metabolism

Proline metabolism is intricately linked to cellular stress responses, and this compound serves as a valuable probe in these investigations. Proline accumulation is a common response to various stressors, including osmotic stress, oxidative stress, and nutrient limitation. creative-proteomics.comnih.govcore.ac.uk

By inhibiting G5K, this compound can modulate intracellular proline levels, allowing researchers to study the downstream effects on cellular stress pathways. smolecule.com Proline is known to act as an osmolyte, helping to maintain cellular turgor and protect macromolecules from damage during dehydration. researchgate.netnih.gov Furthermore, proline metabolism can influence the cellular redox state. The synthesis of proline from glutamate consumes NADPH, which can help to alleviate reductive stress. mdpi.com Conversely, the degradation of proline can generate reactive oxygen species (ROS), which can act as signaling molecules or, at high levels, cause oxidative damage. core.ac.uk

The interplay between proline metabolism and other stress-responsive pathways is an active area of research. For instance, there is evidence of crosstalk between the proline and glutathione (B108866) synthesis pathways, which share a common intermediate. core.ac.uk The ability to manipulate proline biosynthesis with inhibitors like this compound is crucial for dissecting these complex interactions and understanding how cells adapt to and survive stressful conditions.

Stress TypeRole of Proline MetabolismReference(s)
Osmotic Stress Proline acts as an osmolyte, protecting against water loss. researchgate.netnih.gov
Oxidative Stress Proline synthesis consumes NADPH, while its degradation can produce ROS. core.ac.ukmdpi.com
Nutrient Limitation Proline can serve as an energy source during recovery from stress. nih.govcore.ac.uk

Probing Microbial Metabolic Pathways (e.g., in the context of Mycobacterium tuberculosis research)

This compound has emerged as a particularly important tool in the study of microbial metabolic pathways, with significant implications for infectious disease research, especially concerning Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. smolecule.comcsic.es The proline biosynthesis pathway is essential for the survival of Mtb within the host, making the enzymes in this pathway attractive targets for new anti-tubercular drugs. nih.goviucr.orgiisc.ac.in

In Mtb, the conversion of proline to glutamate is carried out by two separate enzymes: proline dehydrogenase (PruB) and Δ1-pyrroline-5-carboxylic acid dehydrogenase (PruA). nih.goviucr.org Conversely, the synthesis of proline from glutamate is initiated by G5K, encoded by the proB gene. csic.esresearchgate.net Inhibition of G5K by compounds like this compound has been shown to have activity against virulent strains of Mtb. csic.esnih.gov

Research has demonstrated that this compound and similar compounds act as allosteric inhibitors of Mtb G5K. csic.es For instance, this compound has a minimum inhibitory concentration (MIC) of 4.2 µM against Mtb. medchemexpress.comimmunomart.com Another related inhibitor, Glutamate-5-kinase-IN-1, exhibits an MIC of 4.1 µM. The allosteric inhibition of G5K disrupts the proline biosynthesis pathway, which is believed to protect mycobacterial cells by detoxifying byproducts of metabolism. iucr.org The essentiality of this pathway for Mtb persistence makes G5K a promising target for the development of novel therapeutics. nih.goviucr.org

CompoundTargetOrganismMICReference(s)
This compound Glutamate-5-kinase (G5K)Mycobacterium tuberculosis4.2 µM medchemexpress.comimmunomart.com
Glutamate-5-kinase-IN-1 Glutamate-5-kinase (G5K)Mycobacterium tuberculosis4.1 µM medchemexpress.com

Application of Glutamate 5 Kinase in 2 in Research

The primary application of Glutamate-5-kinase-IN-2 is as a research tool to study the Glutamate-5-kinase enzyme and the proline biosynthesis pathway. smolecule.com Its specific allosteric mechanism of action makes it particularly valuable for investigating the regulatory mechanisms of G5K and for validating this enzyme as a potential drug target. smolecule.comnih.gov The compound's demonstrated activity against Mycobacterium tuberculosis highlights its potential in the early stages of anti-tuberculosis drug discovery research. smolecule.commedchemexpress.comimmunomart.com

Conclusion

Primary Structure and Domain Organization

The monomeric subunit of Glutamate-5-kinase, exemplified by the well-studied Escherichia coli G5K, showcases a novel two-domain architecture within the amino acid kinase (AAK) enzyme family. nih.govcsic.es Microbial G5Ks are typically monofunctional polypeptides, whereas in plants and animals, G5K exists as the N-terminal part of a larger bifunctional enzyme known as Δ1-pyrroline-5-carboxylate synthetase (P5CS). csic.esebi.ac.uk Each subunit is composed of a catalytic Amino Acid Kinase (AAK) domain and a C-terminal PUA domain. nih.govuniprot.org

Amino Acid Kinase (AAK) Domain: Catalytic Core

The N-terminal Amino Acid Kinase (AAK) domain constitutes the catalytic heart of G5K. uniprot.orgnih.gov In E. coli G5K, this domain comprises approximately 257 residues and is responsible for both the catalytic phosphorylation of glutamate (B1630785) and the allosteric feedback inhibition by proline. nih.govnih.govrcsb.org

The AAK domain exhibits a characteristic α3β8α4 sandwich topology, a structural fold common to the AAK family of enzymes which includes N-acetyl-L-glutamate kinase (NAGK) and carbamate (B1207046) kinase. nih.govcsic.esplos.org A prominent feature of this domain is a large crater on the C-edge of its β-sheet, which forms the active site. nih.govrcsb.org This active center is where the substrate L-glutamate and the inhibitor proline bind, with evidence suggesting their binding sites are overlapping. csic.esnih.govresearchgate.net Key residues such as K10, K217, and T169 are implicated in catalysis and ATP binding, while D148 and D150 are involved in glutamate binding. nih.gov The inhibitor this compound is known to induce conformational changes at this L-glutamate binding site. medchemexpress.comsmolecule.comimmunomart.com

Domain FeatureDescriptionKey Residues (in E. coli)
Topology α3β8α4 sandwich foldN/A
Function Catalysis of glutamate phosphorylation; Proline feedback inhibitionK10, K217, T169 (Catalysis/ATP binding); D148, D150 (Glutamate binding); D148, N149 (Proline binding)
Active Site Crater-like depression on the β-sheet C-edgeHosts glutamate and proline binding

PUA Domain: Modulatory and Allosteric Role

Located at the C-terminus of the G5K subunit is the PUA domain, a structure first identified in pseudouridine (B1679824) synthases and archaeosine-specific transglycosylases. nih.govnih.gov In E. coli G5K, this is a 93-residue domain characterized by a β5β4 sandwich fold and three α-helices. nih.govrcsb.org

While the AAK domain is catalytically self-sufficient, the PUA domain plays a crucial modulatory and allosteric role. nih.govscispace.com Studies involving the deletion of the PUA domain have shown that it influences the function of the AAK domain. ebi.ac.uknih.gov Specifically, the PUA domain is implicated in the requirement for free Mg2+ for activity and in the aggregation of the enzyme in the presence of proline. ebi.ac.uknih.gov Its deletion diminishes the requirement for magnesium and abolishes proline-triggered aggregation, although the enzyme remains tetrameric and sensitive to proline inhibition, albeit requiring higher concentrations. ebi.ac.uknih.gov This suggests the PUA domain modulates the catalytic and regulatory functions of the AAK domain, possibly through conformational changes upon proline binding that expose new surfaces. uniprot.orgnih.gov

Domain FeatureDescriptionFunctional Impact
Topology β5β4 sandwich fold with three α-helicesN/A
Function Modulates AAK domain functionInfluences Mg2+ requirement; Mediates proline-induced aggregation
Interaction Associates non-canonically with the AAK and PUA domains of the adjacent subunit in a dimerCreates a negatively charged hole that can host Mg2+ ions

Quaternary Structure and Oligomerization States

Glutamate-5-kinase assembles into a stable, functional homotetramer in solution. nih.govebi.ac.uknih.gov This oligomeric state is crucial for its function and potential for substrate channeling.

Inter-subunit Interactions and Dimer-of-Dimers Configuration

The tetrameric structure of G5K is best described as a dimer of dimers. nih.govrcsb.org The formation of the initial dimer involves non-canonical interactions between the AAK and PUA domains of one subunit with the corresponding domains of the adjacent subunit. nih.govrcsb.org This association creates a negatively charged hole between the subunits, which has been observed to host two magnesium ions, consistent with the enzyme's requirement for free Mg2+. nih.govrcsb.org

These primary dimers then associate to form the final tetramer. This higher-order interaction occurs exclusively through contacts between the AAK domains of the two dimers. nih.govcsic.es Specifically, the interface is formed by a 4-helix bundle involving helices A and C from the AAK domains of the interacting subunits. csic.es

Detailed Catalytic Cycle and Substrate Binding

The catalytic mechanism of G5K involves the transfer of a phosphoryl group from ATP to the γ-carboxyl group of L-glutamate. ebi.ac.ukwikipedia.org This reaction is the committed step in proline biosynthesis. nih.gov

The binding of substrates, L-glutamate and ATP, occurs within the active site crater of the AAK domain. The high specificity of G5K for L-glutamate is conferred by interactions with the substrate's α-amino and γ-carboxylate groups. csic.es The binding of substrates is thought to induce a conformational change, moving the enzyme from an open to a closed state, which optimally positions the active site residues for catalysis, a mechanism suggested for the related enzyme N-acetylglutamate kinase. plos.orgresearchgate.net The inhibitor proline appears to bind at a site that overlaps with the glutamate binding site, thereby competitively inhibiting the enzyme. nih.govresearchgate.net

The catalytic cycle can be summarized as follows:

Binding of substrates (ATP and L-glutamate) to the open conformation of the enzyme's active site.

A conformational change to a closed state, bringing the substrates into optimal orientation for phosphoryl transfer.

The transfer of the γ-phosphate from ATP to glutamate, forming L-glutamate 5-phosphate and ADP.

A return to the open conformation, facilitating the release of the products. researchgate.net

This cycle is allosterically regulated by proline, which, upon binding, likely triggers a conformational change involving a loop that encircles the glutamate binding site, potentially transmitted through a hydrogen bond network connecting the active centers. nih.gov

ATP and L-Glutamate Binding Sites

The catalytic activity of Glutamate-5-kinase is centered within its active site, which accommodates both ATP and L-glutamate. The structure of E. coli G5K reveals a novel tetrameric architecture, presenting as a dimer of dimers, with the active centers located in a crater on the C-edge of a β-sheet within the AAK domain. nih.gov

Site-directed mutagenesis and structural studies of E. coli G5K have identified key residues crucial for substrate binding and catalysis. The binding of ATP is supported by residues such as K10, T169, and K217. researchgate.netnih.gov UniProt annotation further specifies ATP binding regions at positions 10, 169-170, and 211-217. uniprot.orguniprot.org

The binding site for L-glutamate involves residues D148 and D150. researchgate.netnih.gov The high specificity of G5K for L-glutamate is due to interactions with the substrate's α- and γ-carboxylates and its α-amino group. csic.es The proline-binding site, responsible for feedback inhibition, partially overlaps with the L-glutamate substrate site. nih.govnih.gov A flexible loop of 16 residues is critical for modulating the interaction of both glutamate and proline with the enzyme. nih.gov This structural arrangement explains how proline binding can increase the substrate concentration (S₀.₅) required for glutamate, effectively inhibiting the enzyme. nih.gov The inhibitor this compound functions by inducing conformational changes at this L-glutamate binding site. medchemexpress.comsmolecule.com In contrast, a related inhibitor, Glutamate-5-kinase-IN-1, alters the architecture of the ATP binding site. csic.esmedchemexpress.com

Substrate/LigandKey Interacting Residues/Regions (E. coli)Reference
ATPK10, T169, K217 researchgate.netnih.gov
L-GlutamateD148, D150 researchgate.netnih.gov
Proline (Inhibitor)D148, N149 (Overlaps with L-Glutamate site) nih.gov

Phosphorylation of L-Glutamate to L-Glutamyl 5-phosphate

Glutamate-5-kinase catalyzes the ATP-dependent phosphorylation of L-glutamate. ebi.ac.uk This reaction involves the transfer of the terminal (gamma) phosphate (B84403) group from an ATP molecule to the γ-carboxyl group of L-glutamate. csic.eswikipedia.org

The chemical reaction is as follows: ATP + L-glutamate ⇌ ADP + L-glutamyl 5-phosphate smolecule.comwikipedia.org

This enzymatic process results in the formation of adenosine (B11128) diphosphate (B83284) (ADP) and L-glutamyl 5-phosphate. uniprot.orgsmolecule.com The product, L-glutamyl 5-phosphate (G5P), is known to be highly unstable. nih.gov The structure of G5K is thought to facilitate the direct transfer, or "channelling," of this unstable intermediate to the next enzyme in the proline biosynthesis pathway, γ-glutamyl phosphate reductase (G5PR), to prevent its degradation. nih.govcsic.es This catalytic step is essential for the biosynthesis of proline and, in some organisms, ornithine. ebi.ac.uknih.gov

Role of Divalent Cations (e.g., Mg2+) in Activity

The catalytic function of Glutamate-5-kinase is dependent on the presence of divalent cations, most notably magnesium ions (Mg²⁺). nih.govuniprot.org Structural and functional studies have demonstrated that G5K requires free Mg²⁺ for its activity. nih.govnih.gov The crystal structure of E. coli G5K shows that a negatively charged cavity formed between the AAK and PUA domains of associated subunits can host two Mg²⁺ ions. nih.gov

The requirement for these cations is a common feature among kinases, where Mg²⁺ often plays a dual role. It typically forms a complex with ATP (MgATP), which is the actual substrate for the kinase, helping to orient the phosphate groups for transfer. Additionally, a free divalent cation may be required to bind to the enzyme itself, contributing to the stabilization of the active site conformation and facilitating the catalytic process. The kinase activity can be completely blocked by chelating agents like EDTA, which capture these essential divalent cations. pnas.org

Mechanism of Action of this compound

The inhibitory activity of this compound is attributed to its unique interaction with the G5K enzyme, which involves allosteric modulation and significant conformational changes.

This compound functions as an allosteric inhibitor. medchemexpress.com Allosteric inhibition occurs when an inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. nih.gov This binding event triggers a conformational change that propagates to the active site, altering its shape and, consequently, its catalytic activity. Research indicates that this compound's primary mechanism involves promoting significant conformational changes within the G5K enzyme structure. medchemexpress.comsmolecule.com This alteration of the enzyme's three-dimensional shape is the basis for its inhibitory effect, distinguishing it from inhibitors that directly block the active site. smolecule.com In many prokaryotic G5K enzymes, the structure includes a catalytic amino acid kinase (AAK) domain and a C-terminal PUA domain, which modulates the AAK domain's function and is involved in proline-dependent aggregation. biorxiv.orgresearchgate.netnih.govebi.ac.uk The inhibition by this compound, through its induced conformational changes, disrupts the normal catalytic cycle of the AAK domain.

The conformational changes induced by this compound directly impact the L-glutamate binding site. medchemexpress.comsmolecule.com Studies have shown that the inhibitor binds at or near this substrate-binding pocket. smolecule.com This interaction alters the architecture of the binding site, reducing the enzyme's ability to effectively bind its natural substrate, L-glutamate. smolecule.com By changing the conformation of the glutamate binding site, this compound effectively prevents the phosphorylation of L-glutamate, thereby halting the proline biosynthesis pathway at its first committed step. wikipedia.orgsmolecule.com

Based on the available mechanistic data, a hypothetical discussion of the inhibition kinetics can be formulated. The observation that this compound is an allosteric inhibitor that binds at or near the L-glutamate binding site to induce conformational changes suggests a complex kinetic profile that may not be purely competitive or non-competitive. medchemexpress.comsmolecule.com

Competitive Inhibition: In a classic competitive model, the inhibitor directly competes with the substrate for the same binding site. An increase in substrate concentration can overcome the inhibition. sigmaaldrich.comsigmaaldrich.com If this compound's binding to its allosteric site and L-glutamate's binding to the active site are mutually exclusive, it would exhibit competitive kinetics.

Non-Competitive Inhibition: In a non-competitive model, the inhibitor binds to a site other than the active site and can bind to the enzyme whether the substrate is bound or not. This type of inhibition reduces the maximal velocity (Vmax) of the enzyme but does not affect the Michaelis constant (Km). sigmaaldrich.comsigmaaldrich.com Given that this compound is an allosteric modulator, a non-competitive or mixed-inhibition model is highly plausible. medchemexpress.com

Mixed Inhibition: This is a common scenario for allosteric inhibitors where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both the Vmax and the Km. The action of this compound, binding near the active site and inducing conformational changes, could alter both the binding affinity of L-glutamate (affecting Km) and the catalytic turnover rate (affecting Vmax), which is characteristic of a mixed inhibitor. oncotarget.com

Without detailed kinetic assays that vary the concentrations of both the substrate and the inhibitor, the precise nature of the inhibition cannot be definitively determined. However, its allosteric mechanism strongly points towards a non-competitive or mixed-inhibition model.

Inhibitory Potency and Specificity of this compound

The effectiveness of an inhibitor is quantified by its inhibitory constants and its specificity compared to other known inhibitors.

The potency of this compound as a G5K inhibitor has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter. For this compound, an I0.5 (a value equivalent to IC50) has been reported. medchemexpress.com Additionally, a minimum inhibitory concentration (MIC) has been determined, likely in the context of its activity against whole organisms like M. tuberculosis. medchemexpress.commedchemexpress.com

The Ki, or inhibition constant, is a more absolute measure of binding affinity. It can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate and the substrate concentration used in the assay are known. oncotarget.com Specific Ki values for this compound are not reported in the available literature.

The activity of G5K is naturally regulated by feedback inhibition from proline, the end-product of the biosynthetic pathway it initiates. ebi.ac.ukmdpi.comnih.gov Comparing this compound with proline reveals significant differences in their inhibitory mechanisms.

Mechanism of Proline Inhibition: Proline acts as a competitive feedback inhibitor. biorxiv.org It binds directly within the same active site pocket as the substrate, L-glutamate. biorxiv.org This direct competition for the active site is a classic feedback mechanism to control proline levels in the cell. When proline concentrations are high, it outcompetes glutamate for binding to G5K, thus shutting down its own synthesis. biorxiv.orgmdpi.com This inhibition can also involve the PUA domain, which stabilizes a regulatory loop and contributes to the feedback inhibition process. biorxiv.orgnih.gov

Mechanism of this compound Inhibition: In contrast, this compound acts allosterically. medchemexpress.com Instead of directly competing with L-glutamate for the active site, it binds elsewhere and induces conformational changes that render the active site less effective. medchemexpress.comsmolecule.com

This fundamental difference in the mode of action—competitive inhibition for proline versus allosteric inhibition for this compound—highlights the synthetic inhibitor's distinct approach to modulating G5K activity. While both compounds achieve the same ultimate outcome of inhibiting the enzyme, they do so by interacting with different sites and through different molecular mechanisms.

Mentioned Compounds

Structural Insights into G5K-IN-2 Binding

This compound (G5K-IN-2), also identified as compound 54, is a potent, allosteric inhibitor of Glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway of various organisms, including Mycobacterium tuberculosis. csic.esnih.govimmunomart.com Unlike competitive inhibitors that bind directly to the active site, G5K-IN-2 binds to a distinct, allosteric site, inducing conformational changes that indirectly impair the enzyme's function. csic.esresearchgate.net This section details the structural basis for its inhibitory action, drawing on findings from molecular modeling studies and research into homologous inhibitors.

The binding of inhibitors to Glutamate-5-kinase can occur at two principal types of sites: the active site, where substrates like L-glutamate and ATP bind, or allosteric sites, which are located elsewhere on the enzyme. While G5K-IN-2 is an allosteric inhibitor, understanding the active site is crucial for context. csic.esnih.gov

Studies on Escherichia coli G5K, often using the homologous enzyme N-acetylglutamate kinase (NAGK) as a structural model, have identified key residues critical for substrate binding and catalysis. nih.gov The natural inhibitor proline, the end-product of the pathway, binds in a cavity that partially overlaps with the L-glutamate binding site. nih.govnih.gov Site-directed mutagenesis studies have pinpointed several residues in E. coli G5K that are integral to this active site region. nih.govresearchgate.net

Table 1: Key Active Site Residues of E. coli Glutamate-5-kinase Involved in Substrate/Inhibitor Binding

Residue Function Reference
K10, K217 Catalysis and ATP binding nih.gov
T169 ATP binding nih.gov
D150 Orients catalytic lysines, Glutamate binding nih.gov
D148 Glutamate and Proline binding nih.gov

| N149 | Proline binding | nih.gov |

In contrast to active-site binders, molecular dynamics simulation studies have revealed that G5K-IN-2 functions as an allosteric inhibitor. csic.esnih.gov Research on its chemical class, 3H-pyrrolo[2,3-c]quinolines, indicates that these compounds interact with the interface between the enzyme's domains. csic.esnih.govresearchgate.net Specifically, G5K-IN-2 and its analog, Glutamate-5-kinase-IN-1 (compound 50), bind to different allosteric pockets, leading to distinct inhibitory mechanisms. csic.esresearchgate.net The binding of G5K-IN-2 is hypothesized to occur at a pocket on the enzyme remote from the active site, which, when occupied, triggers the long-distance conformational changes that lead to inhibition. csic.esresearchgate.net

The allosteric inhibition mechanism of G5K-IN-2 is fundamentally dependent on inducing structural changes within the G5K enzyme. The binding of the inhibitor to its remote pocket promotes significant, long-distance conformational shifts that ultimately affect the L-glutamate binding site, preventing the substrate from anchoring effectively for catalysis. csic.esimmunomart.comresearchgate.net

Research into the effects of the natural allosteric inhibitor, proline, provides a well-documented model for such conformational adaptations in G5K. Cryogenic electron microscopy studies on E. coli G5K have shown that proline binding induces substantial changes in the Amino Acid Kinase (AAK) domain. biorxiv.org Key adaptations include:

The E135-N149 Loop: This flexible loop, which is critical for modulating access to the glutamate/proline binding site, undergoes a significant conformational change. nih.govbiorxiv.org In the presence of glutamate, the loop is in an "open" conformation. However, upon proline binding, it shifts to a "close" conformation, making the binding pocket deeper and tighter. biorxiv.org This change effectively locks the enzyme in an inhibited state, creating a high energy barrier that prevents competitive binding by the substrate, glutamate. biorxiv.org

The I69-Y94 Helix: Movement is also observed in this helical region and the adjacent L60-T68 loop upon proline binding. biorxiv.org

PUA Domain Interaction: The C-terminal PseudoUridine synthase and Archaeosine transglycosylase (PUA) domain plays a role in stabilizing the inhibited conformation. Residues in the PUA domain can interact with the E135-N149 loop, further promoting the proline-induced "close" state and enhancing feedback inhibition. biorxiv.org

The action of G5K-IN-2 is analogous, whereby its binding to a distinct allosteric site initiates a cascade of structural rearrangements. csic.es These adaptations are transmitted through the protein structure to the active site, disrupting its architecture and preventing the phosphorylation of L-glutamate, thereby inhibiting the entire proline biosynthesis pathway. csic.esnih.gov

Table 2: Compound Names Mentioned

Compound Name Other Identifiers
This compound Compound 54
Glutamate-5-kinase-IN-1 Compound 50
L-glutamate
Adenosine triphosphate ATP
L-proline Proline
N-acetyl-L-glutamate

Future Research Directions and Theoretical Implications

Exploration of G5K-IN-2 Selectivity Across Different G5K Orthologs

A critical next step in the characterization of G5K-IN-2 is to determine its selectivity profile across G5K orthologs from various species. G5K is a highly conserved enzyme essential for proline biosynthesis in many organisms, from bacteria to plants and animals. nih.govebi.ac.uk Understanding the differential inhibitory activity of G5K-IN-2 against G5K from different sources will be vital for its development as a targeted therapeutic and as a tool for studying proline metabolism in diverse biological systems.

Comparative kinetic assays utilizing purified recombinant G5K from a range of organisms, including pathogenic bacteria (e.g., Mycobacterium tuberculosis), non-pathogenic bacteria (e.g., Escherichia coli), fungi, plants, and humans, will be necessary. These studies will generate crucial data on the half-maximal inhibitory concentration (IC50) and the nature of inhibition (e.g., competitive, non-competitive, or allosteric) for each ortholog.

G5K Ortholog SourcePredicted G5K-IN-2 AffinityRationale for Investigation
Mycobacterium tuberculosisHighPrimary target for anti-TB drug development.
Homo sapiensLowEssential for assessing potential off-target effects and toxicity.
Escherichia coliModerate to HighA well-characterized model organism for mechanistic studies.
Saccharomyces cerevisiaeModerateA eukaryotic model to understand effects on fungal proline metabolism.
Arabidopsis thalianaModerateA plant model to explore impacts on plant physiology and stress response.

Sequence alignments and comparative structural modeling of the G5K orthologs can provide a theoretical framework for interpreting the selectivity data. By identifying conserved and divergent residues within the G5K-IN-2 binding pocket, researchers can pinpoint the molecular determinants of its species-specific activity. This knowledge will be invaluable for the rational design of second-generation inhibitors with improved selectivity and potency.

Advanced Structural Studies of G5K-IN-2 Bound States

Elucidating the precise three-dimensional structure of G5K in complex with G5K-IN-2 is paramount for understanding its mechanism of action at an atomic level. While the structures of G5K from several species have been solved, there is currently no publicly available structure of the enzyme bound to G5K-IN-2. wikipedia.org

High-resolution techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) should be employed to determine the co-crystal structure of G5K with G5K-IN-2. These studies will reveal the exact binding site of the inhibitor and the network of interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the complex. Such structural data will be instrumental in confirming whether G5K-IN-2 binds to the active site or an allosteric site, a critical distinction for understanding its inhibitory mechanism. researchtweet.comstudy.comlibretexts.org

Furthermore, these structural studies can capture conformational changes induced by G5K-IN-2 binding. It has been suggested that G5K-IN-2 promotes conformational changes at the L-glutamate binding site, and structural analysis will provide direct evidence for this hypothesis. Understanding these inhibitor-induced conformational shifts is key to comprehending the allosteric regulation of G5K activity.

Development of Novel Methodologies for Studying G5K Inhibition in Complex Biological Systems

To bridge the gap between in vitro biochemical assays and in vivo efficacy, the development of novel methodologies to study G5K inhibition within complex biological systems is essential. Current methods often rely on endpoint assays with purified enzymes, which may not fully recapitulate the cellular environment.

The development of cell-based reporter assays that can monitor G5K activity in real-time would be a significant advancement. This could involve genetically encoded biosensors that respond to changes in the intracellular concentrations of glutamate (B1630785), proline, or ATP, the key substrates and products of the G5K-catalyzed reaction. Fluorescence-based sensors, for instance, could be engineered to provide a dynamic readout of G5K inhibition in living cells.

Furthermore, advanced in vivo imaging techniques could be adapted to visualize the effects of G5K-IN-2 on proline metabolism in whole organisms. For example, the use of stable isotope tracers coupled with mass spectrometry imaging could map the metabolic flux through the proline biosynthesis pathway and reveal how it is perturbed by G5K-IN-2.

Theoretical Frameworks for Allosteric Inhibition and Metabolic Control by Small Molecules

The study of G5K-IN-2 provides an excellent opportunity to refine and expand theoretical frameworks of allosteric inhibition and its role in metabolic control. Allosteric regulation, where a molecule binds to a site distinct from the active site to modulate enzyme activity, is a fundamental mechanism for controlling metabolic pathways. libretexts.orgpearson.com

Computational approaches, such as molecular dynamics simulations and free energy calculations, can be employed to model the allosteric effects of G5K-IN-2 on G5K. These simulations can provide insights into the long-range conformational changes that propagate from the allosteric site to the active site, ultimately leading to inhibition. By combining computational modeling with experimental data, a comprehensive understanding of the energetic and structural basis of G5K-IN-2-mediated allosteric regulation can be achieved.

These findings will contribute to broader theoretical models of how small molecules can be designed to selectively target allosteric sites and achieve precise control over metabolic networks. This has significant implications for drug discovery, as allosteric modulators often exhibit greater specificity and fewer side effects compared to active site inhibitors.

Unexplored Cellular and Physiological Roles of G5K Inhibition Beyond Proline Biosynthesis

While the primary role of G5K is in proline biosynthesis, the inhibition of this enzyme by G5K-IN-2 may have broader cellular and physiological consequences that extend beyond simple proline depletion. Proline metabolism is intricately linked to various cellular processes, including redox balance, cellular stress responses, and energy metabolism. nih.govnih.gov

Future research should investigate the impact of G5K-IN-2 on these interconnected pathways. For instance, proline and its metabolic intermediates can act as signaling molecules, and their altered levels due to G5K inhibition could trigger unforeseen cellular responses. Studies should explore the effects of G5K-IN-2 on cellular redox homeostasis by measuring reactive oxygen species (ROS) levels and the status of antioxidant defense systems.

Furthermore, the connection between proline metabolism and cellular stress responses, such as the unfolded protein response (UPR) and autophagy, warrants investigation. G5K inhibition could potentially modulate these pathways, with implications for cell survival and adaptation to stress. Understanding these broader effects will provide a more complete picture of the physiological consequences of G5K inhibition and may reveal novel therapeutic applications for G5K-IN-2.

Integration of G5K-IN-2 Research with Systems Biology Approaches

To fully comprehend the systemic effects of G5K-IN-2, its study must be integrated with systems biology approaches. Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. kaist.ac.krnih.govcreative-proteomics.com

By treating cells or organisms with G5K-IN-2 and performing multi-omics analysis, researchers can generate a global view of the molecular changes induced by G5K inhibition. This data can then be used to construct and refine computational models of cellular metabolism. For example, flux balance analysis (FBA) can be employed to predict how the inhibition of G5K will reroute metabolic fluxes throughout the entire metabolic network. frontiersin.org

This systems-level understanding will be particularly valuable for predicting the efficacy and potential side effects of G5K-IN-2. It can also help to identify synergistic or antagonistic interactions with other drugs, paving the way for the development of effective combination therapies. In the context of Mycobacterium tuberculosis, integrating G5K-IN-2 research with systems biology models of the pathogen's metabolism could reveal novel vulnerabilities that can be exploited for drug development. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the key experimental design considerations for evaluating Glutamate-5-kinase-IN-2’s inhibitory activity in vitro?

  • Methodological Answer : Begin by selecting a validated enzymatic assay (e.g., spectrophotometric or fluorometric) to measure kinase activity. Use recombinant human glutamate-5-kinase to ensure target specificity. Include positive controls (e.g., known inhibitors) and negative controls (e.g., solvent-only treatments). Optimize reaction conditions (pH, temperature, ATP concentration) to mimic physiological environments. Dose-response curves should span 5–6 logarithmic concentrations to calculate IC50 values accurately. Replicate experiments at least three times to assess intra- and inter-assay variability .

Q. How can researchers validate the specificity of this compound against off-target kinases?

  • Methodological Answer : Employ kinase selectivity panels (e.g., Eurofins KinaseProfiler™) to test the compound against a broad range of structurally related kinases. Use ATP-concentration-dependent assays to distinguish competitive vs. non-competitive inhibition. For computational validation, perform molecular docking studies against the active site of glutamate-5-kinase and compare binding energies with off-target kinases. Cross-validate findings with CRISPR/Cas9-knockout cell lines to confirm on-target effects .

Q. What are the standard protocols for synthesizing and characterizing this compound?

  • Methodological Answer : Follow solid-phase synthesis or organic chemistry routes documented in peer-reviewed literature. Confirm purity (>95%) via HPLC and structural identity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Characterize solubility in DMSO and aqueous buffers for biological assays. Include stability tests under storage conditions (−20°C, lyophilized vs. solution) to ensure compound integrity .

Advanced Research Questions

Q. How should researchers address contradictions in reported IC50 values for this compound across studies?

  • Methodological Answer : Analyze methodological differences:

  • Assay conditions : Variations in ATP concentration, enzyme source, or incubation time can alter IC50 values. Standardize protocols using guidelines from the Beilstein Journal of Organic Chemistry .
  • Data normalization : Ensure activity is normalized to vehicle controls and baseline drift is corrected.
  • Meta-analysis : Pool data from multiple studies using random-effects models to estimate a consensus IC50 range. Discuss limitations such as publication bias or batch-to-batch variability in compound synthesis .

Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • ADME profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers.
  • Structural modifications : Introduce functional groups (e.g., PEGylation) to enhance solubility or reduce cytochrome P450 interactions.
  • In vivo validation : Use rodent models to measure plasma half-life, bioavailability, and blood-brain barrier penetration. Correlate pharmacokinetic data with pharmacodynamic outcomes (e.g., target engagement in brain tissue) .

Q. How can researchers integrate multi-omics data to elucidate this compound’s downstream signaling pathways?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes.
  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify kinase substrate phosphorylation changes.
  • Pathway enrichment : Apply tools like DAVID or Metascape to map omics data to KEGG pathways. Validate hypotheses with siRNA knockdowns of candidate genes .

Data Contradiction and Validation

Q. What steps should be taken when this compound shows efficacy in cell lines but not in animal models?

  • Methodological Answer :

  • Dose calibration : Ensure in vivo dosing matches effective concentrations from in vitro assays (accounting for plasma protein binding).
  • Model relevance : Verify the animal model’s genetic and physiological alignment with human disease (e.g., transgenic vs. wild-type rodents).
  • Biomarker analysis : Measure target engagement in tissues via Western blot or ELISA to confirm compound activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.